Phlegmanol C

Description

Properties

IUPAC Name |

[(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMRPEBSVBAWGS-UFEYJMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)O)C)CC3(CCC2C1(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C[C@@]3(CC[C@H]2C1(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098288 | |

| Record name | 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260-05-5 | |

| Record name | 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phlegmanol C: A Technical Guide to its Chemical Structure, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a naturally occurring pentacyclic triterpenoid belonging to the serratane class.[1] Isolated from plants of the Lycopodiaceae family, specifically Phlegmariurus phlegmaria (formerly Lycopodium phlegmaria), this compound is part of a larger family of complex natural products that have garnered scientific interest for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Due to the limited direct research on this specific compound, this guide also explores the known biological activities of closely related serratane triterpenoids and extracts from its source organisms, Huperzia serrata and Phlegmariurus phlegmaria, to infer its potential therapeutic applications.

Chemical Structure and Properties

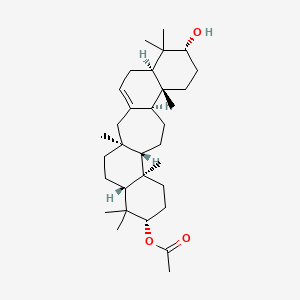

This compound is chemically known as C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate. Its structure is characterized by a five-ring system with a seven-membered C ring, a distinctive feature of serratane triterpenoids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₃ | PubChem |

| Molecular Weight | 484.8 g/mol | PubChem |

| IUPAC Name | [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹]tricos-1(23)-enyl] acetate | PubChem |

| InChI | InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1 | PubChem |

| InChIKey | JTMRPEBSVBAWGS-UFEYJMCTSA-N | PubChem |

| SMILES | CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC--INVALID-LINK--O)C)C[C@@]3(CC[C@H]2C1(C)C)C)C | PubChem |

| Natural Source | Phlegmariurus phlegmaria (Lycopodium phlegmaria), Huperzia serrata | [1] |

Experimental Protocols

While the original 1968 publication by Inubushi et al. detailing the isolation and characterization of this compound from Lycopodium phlegmaria was not fully accessible for this review, a general experimental protocol for the isolation and characterization of serratane-type triterpenoids from Phlegmariurus or Huperzia species can be outlined based on established methodologies in the field.

Isolation and Purification

-

Plant Material Collection and Preparation: The whole plant or aerial parts of Phlegmariurus phlegmaria are collected, air-dried, and pulverized.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. The extraction process is often repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

-

Fractionation: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like this compound are typically found in the less polar fractions, such as the ethyl acetate fraction.

-

Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This usually involves:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Sub-fractions are further purified on a Sephadex LH-20 column, often with methanol as the eluent, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound, this compound, is achieved using preparative HPLC with a suitable column (e.g., C18) and solvent system.

-

Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon skeleton and the number and types of protons and carbons. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is not currently available in the public domain. However, based on the documented bioactivities of other serratane-type triterpenoids isolated from Huperzia and Phlegmariurus species, several potential therapeutic effects can be inferred.

Table 2: Potential Biological Activities of this compound Based on Related Compounds

| Biological Activity | Evidence from Related Compounds/Extracts | Potential Applications |

| Cytotoxic Activity | Several serratane triterpenoids from Lycopodium phlegmaria have demonstrated cytotoxic effects against various cancer cell lines, including MOLT-3 acute lymphoblastic leukemia.[2][3] | Anticancer drug development |

| Anti-inflammatory Activity | Extracts from Huperzia serrata and other Lycopodiaceae plants, which contain serratane triterpenoids, have shown anti-inflammatory properties.[4] Some serratane triterpenoids have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[4] | Treatment of inflammatory disorders |

| Neuroprotective Effects | While the neuroprotective effects of Huperzia serrata are often attributed to its alkaloid content (like Huperzine A), triterpenoids are also being investigated for their neuroprotective potential.[5][6] Triterpenoids from other medicinal plants have shown promise in protecting neuronal cells.[6][7] | Neurodegenerative disease research |

Potential Signaling Pathway Modulation

Given the anti-inflammatory and cytotoxic potential of related serratane triterpenoids, this compound might modulate key signaling pathways involved in inflammation and cancer. For instance, the inhibition of nitric oxide (NO) production suggests a possible interaction with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Conclusion and Future Directions

This compound is a structurally defined serratane-type triterpenoid with limited direct biological data. However, its chemical nature and the bioactivities of related compounds from its plant sources suggest a promising potential for cytotoxic and anti-inflammatory effects. Future research should focus on the total synthesis of this compound to enable more extensive biological screening. In-depth studies are warranted to elucidate its specific molecular targets and mechanisms of action, particularly its effects on signaling pathways such as NF-κB. Such investigations will be crucial in determining the therapeutic potential of this compound in drug discovery and development.

References

- 1. Triterpenoid constituents of Lycopodium phlegmaria L - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. lycophlegmariols-a-d-cytotoxic-serratene-triterpenoids-from-the-club-moss-lycopodium-phlegmaria-l - Ask this paper | Bohrium [bohrium.com]

- 3. Lycophlegmariols A-D: cytotoxic serratene triterpenoids from the club moss Lycopodium phlegmaria L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rawdatalibrary.net [rawdatalibrary.net]

- 5. Lycopodium Alkaloids from Phlegmariurus carinatus with Cytotoxic and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective prospectives of triterpenoids [explorationpub.com]

- 7. researchgate.net [researchgate.net]

Phlegmanol C IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a naturally occurring serratene-type triterpenoid. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and insights into its isolation. Due to the limited availability of specific biological and mechanistic data for this compound, this document also presents generalized experimental protocols and representative signaling pathways relevant to its chemical class.

Chemical Identity and Properties

This compound is chemically identified as [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate. Its unique pentacyclic structure is characteristic of serratene triterpenoids.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

| Identifier/Property | Value | Source |

| IUPAC Name | [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate | PubChem |

| CAS Number | 1260-05-5 | PubChem |

| Molecular Formula | C₃₂H₅₂O₃ | PubChem |

| Molecular Weight | 484.8 g/mol | PubChem |

| XLogP3 | 8.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Natural Occurrence

This compound has been reported to be isolated from plants of the Lycopodiaceae family, specifically from Huperzia serrata (synonymous with Lycopodium serratum) and Phlegmariurus phlegmaria.[1] These plants are known sources of a diverse array of serratene-type triterpenoids and Lycopodium alkaloids.

Experimental Protocols

General Protocol for Isolation of Serratene-Type Triterpenoids from Huperzia serrata

-

Extraction:

-

The air-dried and powdered whole plant material of Huperzia serrata is extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The resulting fractions are concentrated under reduced pressure.

-

-

Chromatographic Separation:

-

The fraction containing the triterpenoids (typically the less polar fractions like petroleum ether or chloroform) is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds of interest are combined and further purified by repeated column chromatography, often on silica gel or Sephadex LH-20.

-

Final purification may be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

-

References

Phlegmanol C: A Technical Review of a Serratene Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a naturally occurring pentacyclic triterpenoid belonging to the serratene class. Isolated from plants of the Lycopodiaceae family, specifically Phlegmariurus phlegmaria (also known as Lycopodium phlegmaria), this compound is part of a larger group of serratene triterpenoids that have garnered scientific interest for their potential biological activities.[1][2] This technical guide provides a comprehensive overview of the available literature on this compound and related serratene triterpenoids, with a focus on its chemical properties, potential biological activities, and the experimental methodologies used for the isolation and evaluation of these compounds.

Physicochemical Properties of this compound

This compound is chemically identified as C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₃ | PubChem |

| Molecular Weight | 484.8 g/mol | PubChem |

| XLogP3-AA | 7.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 484.39164552 | PubChem |

| Monoisotopic Mass | 484.39164552 | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Heavy Atom Count | 35 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 1100 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 8 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Biological Activities of Serratene Triterpenoids from Phlegmariurus phlegmaria

While specific biological activity data for this compound is not extensively detailed in publicly available literature, studies on other serratene triterpenoids isolated from the same plant, Phlegmariurus phlegmaria, provide valuable insights into its potential therapeutic applications. The primary reported activities for this class of compounds from this genus are cytotoxicity and acetylcholinesterase inhibition.[1]

A key study on serratene triterpenoids from Lycopodium phlegmaria (now Phlegmariurus phlegmaria) investigated the cytotoxic effects of several isolated compounds against the MOLT-3 human acute lymphoblastic leukemia cell line.[3] The results for these related compounds are summarized below.

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| Lycophlegmariol B | MOLT-3 | Cytotoxic | 14.7 |

| Lycophlegmariol D | MOLT-3 | Cytotoxic | 3.0 |

| 21β-hydroxy-serrat-14-en-3α-ol | MOLT-3 | Cytotoxic | 2.9 |

These findings suggest that serratene triterpenoids from Phlegmariurus phlegmaria possess cytotoxic properties and warrant further investigation as potential anticancer agents.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and biological evaluation of serratene triterpenoids from Phlegmariurus phlegmaria, as described in the literature.[3]

Isolation and Purification of Serratene Triterpenoids

A general workflow for the isolation of these compounds is depicted below.

Caption: General workflow for the isolation of serratene triterpenoids.

Detailed Protocol:

-

Plant Material: The whole plant of Phlegmariurus phlegmaria is collected, identified, and air-dried.

-

Extraction: The dried plant material is powdered and extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with diethyl ether (Et₂O). The Et₂O-soluble fraction, which contains the less polar triterpenoids, is collected.

-

Column Chromatography: The Et₂O-soluble fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, such as hexane and ethyl acetate, to separate the components based on polarity, yielding several fractions.

-

Further Purification: The fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure serratene triterpenoids.

Cytotoxicity Assay

The cytotoxic activity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells (e.g., MOLT-3) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated serratene triterpenoids. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate solution, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways

While the precise signaling pathways affected by this compound have not been elucidated, the cytotoxic activity of related serratene triterpenoids suggests potential interference with key cellular processes that regulate cell proliferation, survival, and apoptosis. Further research is necessary to identify the specific molecular targets and signaling cascades modulated by this compound and other serratene triterpenoids.

Conclusion

This compound is a serratene triterpenoid with a defined chemical structure, isolated from Phlegmariurus phlegmaria. Although direct biological activity data for this compound is limited in the current literature, studies on closely related compounds from the same plant have demonstrated potent cytotoxic effects against cancer cell lines. The established protocols for the isolation and bioactivity screening of these compounds provide a solid foundation for future research into the therapeutic potential of this compound. Further investigations are warranted to fully characterize its biological activity profile and to elucidate the underlying mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

- 1. Chemical Constituents of Plants from the Genus Phlegmariurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoid constituents of Lycopodium phlegmaria L - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Lycophlegmariols A-D: cytotoxic serratene triterpenoids from the club moss Lycopodium phlegmaria L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Phlegmanol C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlegmanol C is a serratene-type triterpenoid isolated from plants of the Lycopodiaceae family, such as Phlegmariurus phlegmaria. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, the broader class of serratene triterpenoids from this family has demonstrated significant pharmacological potential. This guide synthesizes the known biological activities of closely related serratene triterpenoids to infer the potential therapeutic applications of this compound. The primary activities observed in this class of compounds include cytotoxic and anti-inflammatory effects. This document provides a comprehensive overview of the available data, detailed experimental methodologies for the assays used to evaluate these activities, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the field of drug discovery due to their wide range of biological activities. Among these, the serratene-type triterpenoids, predominantly isolated from the Lycopodiaceae family of clubmosses, have shown promising cytotoxic and anti-inflammatory properties[1]. This compound, a member of this family, is structurally poised to exhibit similar activities. This guide will explore the biological potential of this compound by examining the activities of its close structural analogs.

Potential Biological Activities of this compound

Based on the activities of related serratene triterpenoids, the primary biological effects of this compound are anticipated to be in the areas of oncology and inflammation.

Cytotoxic Activity

Several serratene triterpenoids isolated from the Lycopodiaceae family have demonstrated moderate to potent cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties.

Table 1: Cytotoxic Activity of Serratene Triterpenoids from Phlegmariurus and Related Species

| Compound | Cell Line | Activity (IC50) | Reference |

| 14α,21β-dihydroxyserrat-3β-yl acetate | HepG2 (Hepatocellular carcinoma) | Moderate | [2] |

| 14α,21β-dihydroxyserrat-3β-yl acetate | A549 (Lung carcinoma) | Moderate | [2] |

| 14α,21β-dihydroxyserrat-3β-yl acetate | HuCCA-1 (Cholangiocarcinoma) | Moderate | [2] |

| 3α,21β-dihydroxyserrat-14-en-23-oic acid | HuCCA-1 (Cholangiocarcinoma) | 4.72 µM | [2] |

Anti-inflammatory Activity

Serratane triterpenoids isolated from Lycopodium clavatum have been shown to attenuate the production of inflammatory mediators, indicating a potential role for this compound in the treatment of inflammatory conditions[3]. These compounds have been observed to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and downregulate the expression of key inflammatory signaling molecules[3].

Table 2: Anti-inflammatory Activity of Serratene Triterpenoids from Lycopodium clavatum

| Compound | Cell Line | Effect | Target | Reference |

| Serratane Triterpenoid Mix | RAW 264.7 (Macrophage) | Inhibition of NO production | iNOS | [3] |

| Serratane Triterpenoid Mix | HT-29 (Colon epithelial) | Suppression of inflammatory cytokines | NF-κB, pERK 1/2 | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the biological activities of serratene triterpenoids, which would be applicable for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HuCCA-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualization of Pathways and Workflows

General Workflow for Biological Activity Screening of this compound

Caption: Workflow for evaluating the biological activity of this compound.

Inferred Anti-inflammatory Signaling Pathway

Based on the activity of related serratene triterpenoids[3], this compound may inhibit the NF-κB and MAPK/ERK signaling pathways.

Caption: Putative anti-inflammatory mechanism of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, the demonstrated cytotoxic and anti-inflammatory properties of structurally similar serratene triterpenoids provide a strong rationale for investigating this compound for these activities. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for future research into this promising natural product. Further studies are warranted to isolate and evaluate this compound to fully elucidate its therapeutic potential.

References

- 1. Serratene triterpenoids and their biological activities from Lycopodiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

Phlegmanol C: A Technical Guide on its Potential in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the pharmacological properties and mechanisms of action of Phlegmanol C is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the traditional uses of its plant sources and the studied activities of related compounds, particularly other serratane-type triterpenoids and co-occurring alkaloids. This information is intended to serve as a foundation for future research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a serratane-type triterpenoid that has been identified in plants of the Huperziaceae family, notably Huperzia serrata and Phlegmariurus phlegmaria.[1] These plants, commonly known as club mosses, have a rich history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM). While this compound itself is not extensively studied, the plants from which it is isolated are well-known for their diverse pharmacological effects, primarily attributed to their unique alkaloid and triterpenoid constituents.

Traditional Medicine Context

The plant sources of this compound, Huperzia serrata and Phlegmariurus phlegmaria, have been utilized for centuries in traditional medicine for a variety of ailments. Understanding these traditional applications provides a valuable context for investigating the potential therapeutic activities of their individual chemical constituents, including this compound.

Huperzia serrata (Qian Ceng Ta)

In Traditional Chinese Medicine, Huperzia serrata has been used for its purported abilities to clear heat, remove dampness, stop bleeding, and relieve pain.[2] It has been traditionally prepared as a decoction for conditions such as:

-

Contusions and strains[3]

-

Swellings and inflammation[3]

-

Cognitive dysfunction in the elderly[4]

-

Fever and blood loss[5]

Phlegmariurus phlegmaria (Common Tassel Fern)

Traditional uses of Phlegmariurus phlegmaria are also documented, although less extensively than Huperzia serrata. Some of its traditional applications include:

-

Use as a general tonic or fortifier in the form of an infusion.[6]

-

Application for stimulating hair growth.[7]

Phytochemistry of Huperzia serrata and Phlegmariurus phlegmaria

The therapeutic effects of these plants are attributed to a complex mixture of bioactive compounds. Over 94 different compounds have been isolated from Huperzia serrata alone.[2] The primary classes of phytochemicals are:

-

Alkaloids: The most notable is Huperzine A, a potent and reversible acetylcholinesterase (AChE) inhibitor.[3] Other Lycopodium alkaloids are also present.

-

Triterpenoids: A large number of serratane-type triterpenoids, including this compound, have been isolated.[2][8][9][10]

-

Other constituents: Flavonoids, polysaccharides, and volatile oils also contribute to the overall bioactivity of the plant extracts.[2]

Pharmacological Activities of Related Compounds

While direct pharmacological data for this compound is scarce, the activities of other compounds from its plant sources, particularly other serratane-type triterpenoids and the well-studied alkaloid Huperzine A, offer insights into its potential therapeutic relevance.

Acetylcholinesterase (AChE) Inhibition and Neuroprotection

The most well-documented activity of compounds from Huperzia serrata is the inhibition of acetylcholinesterase, primarily by Huperzine A. This has led to its investigation as a treatment for Alzheimer's disease.[1][3] Interestingly, some serratane-type triterpenoids isolated from Huperzia serrata have also demonstrated significant anti-acetylcholinesterase activity.

Table 1: Anti-Acetylcholinesterase Activity of a Serratane-type Triterpenoid from Huperzia serrata

| Compound | IC50 (μM) | Source |

| Serratane-type triterpenoid (unspecified) | 16.18 ± 1.64 | [11] |

This suggests that the triterpenoid fraction of these plants, which includes this compound, may contribute to their neuroprotective effects. The mechanism of AChE inhibition by Huperzine A involves its binding to the active site of the enzyme, thus preventing the breakdown of the neurotransmitter acetylcholine.

Anti-inflammatory and Analgesic Activities

The traditional use of Huperzia serrata for pain and inflammation is supported by modern pharmacological studies on its extracts and isolated compounds.[2] The anti-inflammatory effects are thought to be mediated through various mechanisms, including antioxidant activity and modulation of inflammatory pathways.

Cytotoxic and Anticancer Activities

Both crude extracts and purified compounds from Huperzia serrata have shown potential in treating cancer.[2] Additionally, compounds from the Phlegmariurus genus have demonstrated cytotoxic activities.[8] This suggests that this compound could be investigated for its potential anticancer properties.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following represents a general workflow for the isolation and bioassay of triterpenoids from Huperzia serrata, which could be adapted for the study of this compound.

General Protocol for Isolation of Serratane-type Triterpenoids

-

Plant Material Collection and Preparation: The whole plant of Huperzia serrata is collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with a solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are subjected to various chromatographic techniques, including column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

Acetylcholinesterase Inhibition Assay

A common method to assess the AChE inhibitory activity of isolated compounds is the Ellman's method.

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE) enzyme, and a buffer solution (e.g., Tris-HCl).

-

Procedure: The assay is typically performed in a 96-well microplate. The test compound (dissolved in a suitable solvent) is pre-incubated with the AChE enzyme for a specific period.

-

Reaction Initiation: The substrate, ATCI, is added to the mixture. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measurement: The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

-

Calculation: The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the study of compounds from Huperzia serrata.

Caption: Acetylcholinesterase Inhibition Pathway.

Caption: General Workflow for Triterpenoid Isolation.

Future Directions and Conclusion

This compound is a structurally interesting natural product found in medicinal plants with a long history of traditional use. While direct pharmacological studies on this compound are lacking, the known biological activities of its plant sources and related serratane-type triterpenoids suggest several promising avenues for future research:

-

Neuroprotective Effects: Given that other serratane-type triterpenoids from Huperzia serrata exhibit AChE inhibitory activity, this compound should be investigated for similar properties and broader neuroprotective effects.

-

Anti-inflammatory and Analgesic Potential: The traditional use of Huperzia serrata for pain and inflammation warrants the investigation of this compound in relevant in vitro and in vivo models.

-

Anticancer Activity: The cytotoxic properties of compounds from Huperzia and Phlegmariurus species suggest that this compound could be screened for its activity against various cancer cell lines.

-

Mechanism of Action Studies: Should this compound demonstrate significant biological activity, further studies to elucidate its molecular targets and signaling pathways will be crucial.

References

- 1. mskcc.org [mskcc.org]

- 2. Pharmacology, phytochemistry, and traditional uses of Huperzia serrata (Thunb. ex Murray) Trev - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Huperzia – Health Information Library | PeaceHealth [peacehealth.org]

- 6. NParks | Phlegmariurus phlegmaria [nparks.gov.sg]

- 7. Tagolailai / Huperzia phlegmaria / COMMON TASSEL FERN/ Alternative Medicine [stuartxchange.org]

- 8. Chemical Constituents of Plants from the Genus Phlegmariurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serratene-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Phlegmanol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a serratane-type triterpenoid found in various species of the Lycopodiaceae family, notably Lycopodiella cernua. Triterpenoids from this family have garnered significant interest due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. This document provides a detailed protocol for the extraction and purification of this compound, designed to furnish researchers with a robust methodology for obtaining this compound for further investigation in drug discovery and development. The protocols described herein are based on established methods for the isolation of serratane triterpenoids from Lycopodiella species.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the extraction and purification process. These values are representative and may vary depending on the quality of the plant material and specific experimental conditions.

Table 1: Extraction and Fractionation of this compound from Lycopodiella cernua

| Step | Parameter | Value | Notes |

| Extraction | Plant Material (dried, powdered) | 1 kg | Whole plant of Lycopodiella cernua |

| Extraction Solvent | 10 L | 95% Ethanol | |

| Extraction Method | Maceration (3x) | Room temperature, 72 hours per extraction | |

| Crude Ethanol Extract Yield | 50 g (5% w/w) | Approximate yield after solvent evaporation | |

| Fractionation | Solvent Partitioning | n-Hexane, Ethyl Acetate, n-Butanol | Sequential partitioning of the crude extract |

| Ethyl Acetate Fraction Yield | 15 g | The fraction containing the majority of triterpenoids |

Table 2: Purification of this compound

| Purification Step | Column/Stationary Phase | Mobile Phase/Eluent | Expected this compound Yield | Estimated Purity |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Hexane-Ethyl Acetate gradient | 500 mg (from 15g EtOAc fraction) | ~40-50% |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Chloroform:Methanol (1:1, v/v) | 200 mg | ~70-80% |

| Preparative HPLC | C18 column (10 µm, 20 x 250 mm) | 85% Methanol in Water (Isocratic) | 50 mg | >98% |

Experimental Protocols

Extraction of this compound from Lycopodiella cernua

This protocol details the initial extraction of this compound from the dried plant material.

Materials:

-

Dried, powdered whole plant of Lycopodiella cernua

-

95% Ethanol

-

Large glass container with a lid

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 1 kg of dried, powdered Lycopodiella cernua.

-

Place the powdered plant material in a large glass container and add 5 L of 95% ethanol.

-

Seal the container and allow it to macerate for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh 95% ethanol (2.5 L each time).

-

Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Purification of this compound

This protocol outlines the multi-step purification process to isolate this compound from the crude extract.

2.1. Solvent Partitioning

Materials:

-

Crude ethanol extract

-

Distilled water

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Separatory funnel

Procedure:

-

Suspend the crude ethanol extract (approx. 50 g) in 500 mL of distilled water.

-

Transfer the suspension to a 2 L separatory funnel.

-

Perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).

-

Collect each solvent fraction separately.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-rich fraction.

2.2. Silica Gel Column Chromatography

Materials:

-

Ethyl acetate fraction

-

Silica gel (200-300 mesh)

-

n-Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.

-

Adsorb the ethyl acetate fraction (approx. 15 g) onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 50 mL each and monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound based on the TLC profile.

-

Evaporate the solvent from the combined fractions to obtain the partially purified this compound.

2.3. Sephadex LH-20 Chromatography

Materials:

-

Partially purified this compound fraction

-

Sephadex LH-20

-

Chloroform

-

Methanol

-

Chromatography column

Procedure:

-

Swell the Sephadex LH-20 in the mobile phase (Chloroform:Methanol, 1:1 v/v) and pack it into a chromatography column.

-

Dissolve the this compound-containing fraction from the silica gel column in a minimal amount of the mobile phase.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with the chloroform:methanol (1:1) mixture.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing this compound and evaporate the solvent.

2.4. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

This compound fraction from Sephadex LH-20 column

-

HPLC-grade methanol

-

HPLC-grade water

-

Preparative HPLC system with a C18 column

Procedure:

-

Dissolve the enriched this compound fraction in HPLC-grade methanol.

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Use an isocratic mobile phase of 85% methanol in water at a flow rate of 10 mL/min.

-

Inject the sample and monitor the elution at 210 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Confirm the purity of the final compound using analytical HPLC and its structure by spectroscopic methods (NMR, MS).

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and the increasing purity achieved at each step of the purification process.

Caption: Logical flow of this compound purification stages.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phlegmanol C

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Phlegmanol C, a triterpenoid of interest in pharmaceutical and natural product research. Due to the absence of a standardized, published method, this protocol provides a starting point for method development and validation. The described reversed-phase HPLC (RP-HPLC) method is designed to be robust and suitable for the analysis of this compound in various sample matrices, following appropriate sample preparation.

Introduction

This compound is a C(14a)-homo-27-norgammacer-14-ene-3β,21β-diol 3-acetate, a complex triterpenoid isolated from several plant species.[1] Its structural complexity and potential biological activities necessitate a reliable analytical method for its identification and quantification in research and development settings. HPLC is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity. This document outlines a recommended HPLC method, including instrumentation, mobile phase composition, and sample preparation guidelines, to facilitate the analysis of this compound.

Principle

The proposed method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This compound, being a relatively non-polar molecule, will be retained on the column and its elution will be controlled by the composition of the mobile phase. A gradient elution with an organic solvent and water is proposed to ensure adequate separation from other matrix components and to achieve a sharp peak shape. Detection is proposed at a low UV wavelength, as this compound lacks a strong chromophore. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) could be employed.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector or a universal detector (ELSD/CAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Analytical Standard: this compound analytical standard of known purity.

-

Sample Filters: 0.45 µm or 0.22 µm syringe filters compatible with the solvents used.

Preparation of Mobile Phase

-

Mobile Phase A: HPLC grade water.

-

Mobile Phase B: HPLC grade acetonitrile.

-

Degas both mobile phases prior to use by sonication or vacuum filtration.

Preparation of Standard Solutions

-

Primary Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to isolate and concentrate this compound from complex samples. A simplified protocol for a relatively clean sample is as follows:

-

Accurately weigh the sample containing this compound.

-

Extract the compound with a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Evaporate the solvent to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the solution through a 0.45 µm or 0.22 µm syringe filter prior to injection.

HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 0-20 min, 70-100% B; 20-25 min, 100% B; 25.1-30 min, 70% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 205 nm (or ELSD/CAD) |

| Run Time | 30 minutes |

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed HPLC method. This data should be generated during method validation.

| Parameter | Expected Value |

| Retention Time (min) | ~15.2 |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualization

References

Phlegmanol C: NMR Spectroscopy Analysis for Researchers and Drug Development Professionals

Application Note & Protocol

Abstract

Phlegmanol C, a pentacyclic triterpenoid acetate, belongs to a class of natural products with significant potential for pharmacological applications. Understanding its precise chemical structure is paramount for elucidating its bioactivity and for any subsequent drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such complex molecules. This document provides a detailed protocol for the NMR analysis of this compound and presents its reported ¹H and ¹³C NMR spectral data in a clear, tabular format to aid researchers in its identification and characterization.

Introduction

This compound, also known as C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate, is a naturally occurring triterpenoid isolated from plants of the Phlegmariurus genus (formerly Lycopodium). The intricate stereochemistry and carbon skeleton of this compound and related triterpenoids necessitate comprehensive spectroscopic analysis for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and spatial arrangement of atoms within the molecule. This application note serves as a practical guide for researchers working on the isolation, identification, and further development of this compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for this compound. These data are essential for the verification of the compound's identity and for comparative studies.

Table 1: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm | Multiplicity (DEPT) |

| 1 | 39.0 | CH₂ |

| 2 | 24.0 | CH₂ |

| 3 | 80.9 | CH |

| 4 | 37.8 | C |

| 5 | 55.8 | CH |

| 6 | 18.2 | CH₂ |

| 7 | 42.1 | C |

| 8 | 40.4 | CH |

| 9 | 50.1 | CH |

| 10 | 37.0 | C |

| 11 | 21.0 | CH₂ |

| 12 | 28.0 | CH₂ |

| 13 | 48.9 | C |

| 14 | 150.9 | C |

| 15 | 110.1 | CH |

| 16 | 31.8 | C |

| 17 | 57.0 | C |

| 18 | 43.1 | CH |

| 19 | 49.8 | CH₂ |

| 20 | 31.0 | C |

| 21 | 73.0 | CH |

| 22 | 41.5 | CH₂ |

| 23 | 27.9 | CH₃ |

| 24 | 16.5 | CH₃ |

| 25 | 16.5 | CH₃ |

| 26 | 16.9 | CH₃ |

| 28 | 28.0 | CH₃ |

| 29 | 32.0 | CH₃ |

| 30 | 21.3 | CH₃ |

| OAc-C=O | 171.0 | C |

| OAc-CH₃ | 21.3 | CH₃ |

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 3α | 4.51 | dd | 11.5, 4.5 |

| 15 | 5.25 | br s | |

| 21α | 3.22 | dd | 11.5, 4.5 |

| 23-H₃ | 0.88 | s | |

| 24-H₃ | 0.86 | s | |

| 25-H₃ | 0.98 | s | |

| 26-H₃ | 1.05 | s | |

| 28-H₃ | 0.78 | s | |

| 29-H₃ | 0.95 | s | |

| 30-H₃ | 1.25 | s | |

| OAc-H₃ | 2.05 | s |

Note: The complete assignment of all proton signals requires advanced 2D NMR techniques. The table highlights the key diagnostic signals.

Experimental Protocols

This section outlines the standard operating procedure for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved through techniques such as column chromatography and recrystallization.

-

Mass: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for triterpenoids due to its good dissolving power and the chemical shift range of the residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C in CDCl₃).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex proton signals of triterpenoids.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-3 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

3. Data Processing

-

Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

-

Processing Steps:

-

Fourier Transformation: Convert the raw data (FID) into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Correct any distortions in the baseline.

-

Referencing: Calibrate the chemical shift scale using TMS or the residual solvent peak.

-

Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for the NMR analysis of this compound and a hypothetical signaling pathway that could be investigated.

Caption: Workflow for this compound analysis.

Application Note: Mass Spectrometry Fragmentation Analysis of Phlegmanol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical fragmentation analysis for the pentacyclic triterpenoid, Phlegmanol C, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). While specific experimental fragmentation data for this compound is not widely published, this guide outlines a comprehensive approach for its analysis based on the known fragmentation patterns of similar triterpenoid structures. The provided methodologies and expected fragmentation data will aid researchers in the identification and structural elucidation of this compound and related compounds in various matrices.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid with the chemical formula C₃₂H₅₂O₃ and a molecular weight of 484.75 g/mol .[1][2] Structurally, it is identified as C(14a)-Homo-27-norgammacer-14-ene-3β,21β-diol 3-acetate.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and natural product research communities. Mass spectrometry is a critical tool for the structural characterization of these complex molecules. Understanding the specific fragmentation patterns is essential for the unambiguous identification of known compounds and the structural elucidation of novel analogues. This application note details a generalized protocol for the analysis of this compound by ESI-MS/MS and presents a predicted fragmentation pattern based on established principles for pentacyclic triterpenoids.[3][4][5]

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to be initiated by the formation of the protonated molecule, [M+H]⁺. Subsequent fragmentation is likely to proceed through a series of characteristic neutral losses and ring cleavages.

Key expected fragmentation pathways include:

-

Loss of Acetic Acid: The acetate group at the C-3 position is susceptible to neutral loss as acetic acid (CH₃COOH), resulting in a significant fragment ion.

-

Loss of Water: The hydroxyl group at the C-21 position can be readily eliminated as a water molecule (H₂O).

-

Sequential Losses: Sequential losses of both water and acetic acid are highly probable.

-

Retro-Diels-Alder (RDA) Reaction: The double bond in the C-ring of the gammacerane skeleton makes it susceptible to retro-Diels-Alder (RDA) cleavage, a common fragmentation pathway for unsaturated pentacyclic triterpenoids.[3][6] This cleavage provides valuable information about the structure of the A/B and D/E ring systems.

-

Other Ring Cleavages and Methyl Group Losses: Additional fragment ions may arise from other complex ring fissions and the loss of methyl (CH₃) radicals.

The following diagram illustrates the proposed fragmentation pathway for this compound.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound in positive ion mode ESI-MS/MS. The exact m/z values are calculated based on the molecular formula C₃₂H₅₂O₃.

| Fragment Ion | Proposed Formula | Calculated m/z | Description of Neutral Loss/Fragmentation |

| [M+H]⁺ | [C₃₂H₅₃O₃]⁺ | 485.3995 | Protonated Molecule |

| [M+H - H₂O]⁺ | [C₃₂H₅₁O₂]⁺ | 467.3886 | Loss of a water molecule from the hydroxyl group |

| [M+H - CH₃COOH]⁺ | [C₃₀H₄₉O]⁺ | 425.3783 | Loss of acetic acid from the acetate group |

| [M+H - H₂O - CH₃COOH]⁺ | [C₃₀H₄₇]⁺ | 407.3678 | Sequential loss of water and acetic acid |

| RDA Fragment | Varies | Varies | Product of Retro-Diels-Alder cleavage of the C-ring |

| Other Fragments | Varies | Varies | Fragments arising from other ring cleavages and loss of methyl groups |

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of purified this compound in methanol or a similar organic solvent at a concentration of 1 mg/mL. Prepare serial dilutions to working concentrations (e.g., 1-10 µg/mL) using the initial mobile phase composition.

-

Biological/Complex Matrix Samples: Perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate triterpenoids. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

2. HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an electrospray ionization (ESI) source.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 60-70% B, increasing to 95-100% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating. The gradient should be optimized based on the specific sample matrix.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 600-800 L/hr, 350-450 °C).

-

MS Scan Range: m/z 100-1000 for full scan mode.

-

MS/MS Analysis:

-

Select the protonated molecule [M+H]⁺ (m/z 485.4) as the precursor ion for fragmentation.

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. The optimal collision energy will vary between different instrument types.

-

Collision Gas: Argon.

-

-

3. Data Analysis

-

Process the acquired data using the instrument's software.

-

Identify the precursor ion corresponding to the [M+H]⁺ of this compound.

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions as outlined in the Quantitative Data Summary table.

-

Compare the obtained fragmentation pattern with the predicted pattern and with data from any available reference standards or literature.

The following diagram illustrates the experimental workflow.

Caption: HPLC-ESI-MS/MS workflow for this compound analysis.

References

- 1. This compound | C32H52O3 | CID 91895435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CAS No. 1260-05-5 - iChemical [ichemical.com]

- 3. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectra of Pentacyclic Triterpenoids [jstage.jst.go.jp]

- 5. pure.uva.nl [pure.uva.nl]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Phlegmanol C Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a serratene-type triterpenoid isolated from plants of the Lycopodiaceae family, such as Phlegmariurus phlegmaria and Huperzia serrata. Triterpenoids from these and related species have garnered scientific interest due to their diverse biological activities, including potential anti-inflammatory and cytotoxic effects. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound using a cell-based assay. The primary assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). A complementary cytotoxicity assay is included to ensure that the observed effects are not a result of cell death.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on nitric oxide production and cell viability in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

| Concentration of this compound (µM) | Absorbance at 540 nm (mean ± SD) | Nitric Oxide Inhibition (%) |

| Vehicle Control (0.1% DMSO) | 0.452 ± 0.021 | 0 |

| LPS (1 µg/mL) | 0.987 ± 0.045 | - |

| This compound (1) + LPS | 0.856 ± 0.039 | 13.3 |

| This compound (5) + LPS | 0.623 ± 0.028 | 36.9 |

| This compound (10) + LPS | 0.411 ± 0.019 | 58.4 |

| This compound (25) + LPS | 0.254 ± 0.012 | 74.3 |

| This compound (50) + LPS | 0.132 ± 0.007 | 86.6 |

| Positive Control (Dexamethasone, 10 µM) + LPS | 0.158 ± 0.009 | 84.0 |

Table 2: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)

| Concentration of this compound (µM) | Absorbance at 570 nm (mean ± SD) | Cell Viability (%) |

| Vehicle Control (0.1% DMSO) | 1.234 ± 0.058 | 100 |

| This compound (1) | 1.211 ± 0.051 | 98.1 |

| This compound (5) | 1.198 ± 0.047 | 97.1 |

| This compound (10) | 1.156 ± 0.053 | 93.7 |

| This compound (25) | 1.103 ± 0.049 | 89.4 |

| This compound (50) | 1.057 ± 0.050 | 85.7 |

| Positive Control (Doxorubicin, 10 µM) | 0.245 ± 0.015 | 19.8 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are subcultured every 2-3 days to maintain logarithmic growth.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Materials:

-

RAW 264.7 cells

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Dexamethasone (positive control)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and treat the cells with different concentrations of this compound for 1 hour.

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials:

-

RAW 264.7 cells

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Mandatory Visualization

Signaling Pathway

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow

Caption: Workflow for the cell-based evaluation of this compound's anti-inflammatory and cytotoxic effects.

Application Notes: In Vitro Anti-inflammatory Assays for Phlegmanol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C, a triterpenoid identified as C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate, is a natural compound found in plants such as Huperzia serrata and Phlegmariurus phlegmaria. Given the established anti-inflammatory properties of many triterpenoids, this compound presents as a promising candidate for investigation as a novel anti-inflammatory agent. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound, focusing on its effects on macrophage activation and associated inflammatory pathways.

The protocols outlined herein are designed for execution in a standard cell culture and molecular biology laboratory setting. They provide a foundational framework for the initial screening and mechanistic elucidation of this compound's anti-inflammatory potential.

Data Presentation

The following tables are templates. Experimental data for this compound should be substituted.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.2 ± 5.1 |

| 10 | 95.5 ± 4.9 |

| 25 | 93.8 ± 5.5 |

| 50 | 91.3 ± 6.0 |

| 100 | 88.6 ± 5.7 |

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Control (Untreated) | - | 5.2 ± 1.1 |

| LPS (1 µg/mL) | - | 100 ± 8.3 |

| This compound + LPS | 1 | 85.4 ± 7.2 |

| This compound + LPS | 5 | 68.1 ± 6.5 |

| This compound + LPS | 10 | 45.7 ± 5.1 |

| This compound + LPS | 25 | 28.9 ± 4.3 |

| L-NAME (Positive Control) + LPS | 100 | 15.3 ± 2.8 |

Data are presented as mean ± standard deviation (n=3). NO production was measured using the Griess assay.

Table 3: Inhibition of TNF-α and IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |

| Control (Untreated) | - | 4.8 ± 0.9 | 3.5 ± 0.7 |

| LPS (1 µg/mL) | - | 100 ± 9.1 | 100 ± 10.2 |

| This compound + LPS | 1 | 82.1 ± 7.5 | 88.3 ± 8.1 |

| This compound + LPS | 5 | 61.5 ± 6.8 | 71.2 ± 7.9 |

| This compound + LPS | 10 | 39.8 ± 5.2 | 52.6 ± 6.3 |

| This compound + LPS | 25 | 21.3 ± 3.9 | 35.8 ± 5.5 |

| Dexamethasone (Positive Control) + LPS | 10 | 18.7 ± 3.1 | 25.4 ± 4.2 |